![molecular formula C20H15ClN4O2 B2615193 N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251581-96-0](/img/structure/B2615193.png)
N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
A variety of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with structural similarities to the specified chemical, have been synthesized and found to exhibit significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications of such compounds in agricultural practices for weed control without the need for high dosage levels, contributing to more sustainable farming methods (Moran, 2003).
Antimicrobial Activity
Research into sulfonamide compounds, particularly those involving 1,2,4-triazolo[1,5-a]pyridine and pyrimidine frameworks, has revealed promising antimicrobial properties. These compounds have been synthesized and tested for their effectiveness against microbial strains, indicating their potential use in the development of new antimicrobial agents that could address the increasing problem of antibiotic resistance (Abdel-Motaal & Raslan, 2014).
Insecticidal and Antifungal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has demonstrated notable antifungal and insecticidal activities. Certain derivatives were particularly effective against specific fungi and pests, suggesting the role of these compounds in developing new pesticides and fungicides. This indicates the broader applicability of such chemical structures in protecting crops and ensuring food security (Xu et al., 2017).
Antioxidant Properties
The antioxidant capabilities of certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been evaluated using various assays, revealing their potential to scavenge free radicals effectively. This suggests that such compounds could be utilized in pharmaceuticals or food industries as antioxidants to mitigate oxidative stress-related damage (Abuelizz et al., 2020).
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-12-8-13(2)10-16(9-12)25-7-6-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)11-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJHCYSGTCIMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


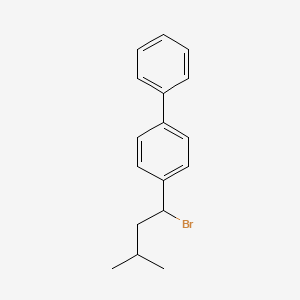
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)
![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615117.png)

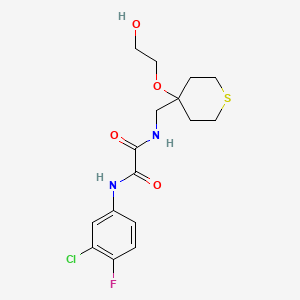
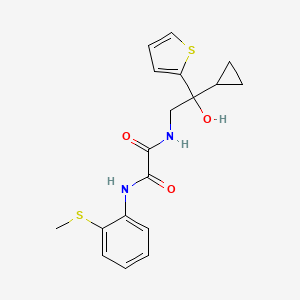
![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)
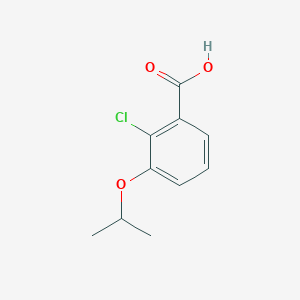
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)

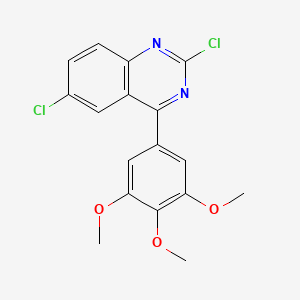
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)
